3-Fluoro-5-(trifluoromethoxy)benzoyl chloride
Overview
Description
3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O2. It is a benzoyl chloride derivative characterized by the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and electrooptical materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-Fluoro-5-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3-Fluoro-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Coupling Reactions: Utilizes palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used in the production of agrochemicals and materials with electrooptical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzyme activity by acylating active site residues, leading to the formation of stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 4-Fluorobenzoyl chloride
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 2,3,4,5,6-Pentafluorobenzoyl chloride
Uniqueness
3-Fluoro-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)4-1-5(10)3-6(2-4)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNRFRUJWZSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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